molecular formula C11H15ClN2 B1418942 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine CAS No. 1133122-95-8

4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine

Cat. No. B1418942
M. Wt: 210.7 g/mol
InChI Key: QURJIRHXTWPMNI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Application in Histamine Receptor Ligands

4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine and similar compounds have been studied for their role as ligands for the histamine H4 receptor (H4R). Research has shown that these compounds can be optimized for potency, leading to potential applications as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

Interaction with Glycine Esters

Another study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (a related compound) with glycine esters. This research revealed the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, opening avenues for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).

Spiro Compound Synthesis

Research has also been conducted on derivatives of spiro compounds, including those using 4-(tert-butyl)pyrimidine, which demonstrate photo-and thermochromic properties. These findings have implications for material sciences and the development of responsive materials (Komissarov et al., 1997).

Development of Antimicrobial Agents

The synthesis of certain pyridine derivatives, including those with tert-butyl groups, has been explored for their antibacterial activity. Such studies contribute to the ongoing search for new antimicrobial agents (El-Abadelah et al., 1998).

Synthesis of Ruthenium Complexes

4-(Tert-butyl)pyrimidine derivatives have been used in the synthesis of ruthenium complexes. These complexes have potential applications in catalysis and materials science (Rau et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-tert-butyl-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURJIRHXTWPMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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